8-((1-Acetylindolin-5-yl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an acetyl group, a sulfonyl group, and a triazaspiro[4.5]decane-2,4-dione moiety . It’s likely that this compound has been synthesized for research purposes.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step processes involving reactions such as catalytic hydrogenation, oxidation, and various types of condensation reactions .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of several functional groups and a spirocyclic system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. These could include its solubility in various solvents, its melting and boiling points, and its reactivity with various chemical reagents .Scientific Research Applications
Antimicrobial and Detoxification Applications
A study by Ren et al. (2009) developed N-halamine-coated cotton for antimicrobial and detoxification applications, using a precursor similar in structure to the compound . The research demonstrated that chlorinated swatches could oxidize chemical mustard simulants to less toxic derivatives and showed effectiveness against Staphylococcus aureus and Escherichia coli O157:H7. This highlights the compound's potential for use in creating antimicrobial surfaces or materials for safety applications (Ren et al., 2009).
Mechanism of Action
Mode of Action
Similar compounds have been studied for their anticonvulsant activity . These compounds interact with their targets, leading to changes that can help control seizures. The exact nature of these interactions and the resulting changes for the specific compound are yet to be determined.
Biochemical Pathways
Related compounds have been shown to have anticonvulsant activity, suggesting that they may affect neuronal signaling pathways . The downstream effects of these interactions could include reduced neuronal excitability and prevention of seizure activity.
Result of Action
Based on the anticonvulsant activity of related compounds, it can be hypothesized that the compound may help in controlling seizures by reducing excessive neuronal discharge .
Future Directions
Properties
IUPAC Name |
8-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O5S/c1-12(23)22-8-5-13-11-14(3-4-15(13)22)28(26,27)21-9-6-18(7-10-21)16(24)20(2)17(25)19-18/h3-4,11H,5-10H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFXEACDQVUUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCC4(CC3)C(=O)N(C(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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